molecular formula C16H16O4 B12566130 4',7-Dihydroxy-3'-methoxyisoflavan CAS No. 202345-78-6

4',7-Dihydroxy-3'-methoxyisoflavan

Cat. No.: B12566130
CAS No.: 202345-78-6
M. Wt: 272.29 g/mol
InChI Key: BMADVHDZKAZTNF-UHFFFAOYSA-N
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Description

4’,7-Dihydroxy-3’-methoxyisoflavan is a member of the class of organic compounds known as 3’-o-methylated isoflavonoids. These compounds are characterized by the presence of methoxy groups attached to the C3’ atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,7-Dihydroxy-3’-methoxyisoflavan typically involves the use of various organic reactions to introduce the hydroxy and methoxy groups at the desired positions on the isoflavonoid backbone. One common method involves the use of methylation reactions to introduce the methoxy group at the C3’ position, followed by hydroxylation reactions to introduce the hydroxy groups at the C4’ and C7 positions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4’,7-Dihydroxy-3’-methoxyisoflavan can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced isoflavonoid derivatives .

Scientific Research Applications

4’,7-Dihydroxy-3’-methoxyisoflavan has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’,7-Dihydroxy-3’-methoxyisoflavan involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4’,7-Dihydroxy-3’-methoxyisoflavan include:

Uniqueness

4’,7-Dihydroxy-3’-methoxyisoflavan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups at specific positions on the isoflavonoid backbone contributes to its unique reactivity and potential therapeutic effects .

Properties

CAS No.

202345-78-6

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O4/c1-19-16-7-10(3-5-14(16)18)12-6-11-2-4-13(17)8-15(11)20-9-12/h2-5,7-8,12,17-18H,6,9H2,1H3

InChI Key

BMADVHDZKAZTNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC3=C(C=C(C=C3)O)OC2)O

Origin of Product

United States

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